molecular formula C19H27N7O B5555941 2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine

2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine

Cat. No. B5555941
M. Wt: 369.5 g/mol
InChI Key: XLDJILHSINWCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine is a useful research compound. Its molecular formula is C19H27N7O and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.22770851 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxicity and Biological Activity

The study of genotoxicity is crucial in assessing the safety and efficacy of new pharmaceutical compounds. For instance, the investigation into the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent and selective 5-HT2C agonist, reveals insights into the metabolism-induced genotoxic potential, emphasizing the importance of metabolic activation in evaluating drug safety (Kalgutkar et al., 2007).

Antimicrobial and Antifungal Applications

The synthesis and characterization of novel compounds, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, have been demonstrated to exhibit antimicrobial activities, showcasing the potential of these compounds in combating microbial infections (Al‐Azmi & Mahmoud, 2020).

Therapeutic Potential

The exploration of structurally novel compounds, such as histamine H3 receptor antagonists, for their effects on memory impairment and pain suggests the therapeutic potential of these derivatives in treating dementia and neuropathic pain (Medhurst et al., 2007). Similarly, novel bis(pyrazole-benzofuran) hybrids showing potent bacterial biofilm inhibition and MurB enzyme inhibitory activities highlight their potential in addressing bacterial resistance and infection treatment (Mekky & Sanad, 2020).

Piperazine Derivatives and Synthesis

Recent advances in the synthesis of piperazine and its derivatives underscore the importance of this heterocycle in pharmaceutical development, reflecting ongoing efforts to enhance the methods for constructing piperazine ring systems and their carbon-substituted variants (Gettys, Ye, & Dai, 2017).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new piperidine derivatives with improved properties is a promising area of research.

properties

IUPAC Name

[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-24-17(14-25-9-3-2-4-10-25)22-23-18(24)15-6-5-11-26(13-15)19(27)16-12-20-7-8-21-16/h7-8,12,15H,2-6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDJILHSINWCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=NC=CN=C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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